
Benzyl (trans-4-hydroxypiperidin-3-yl)carbamate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (trans-4-hydroxypiperidin-3-yl)carbamate hydrochloride: is a chemical compound with a unique molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (trans-4-hydroxypiperidin-3-yl)carbamate hydrochloride typically involves the reaction of benzyl chloroformate with trans-4-hydroxypiperidine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Benzyl (trans-4-hydroxypiperidin-3-yl)carbamate hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Benzyl (trans-4-hydroxypiperidin-3-yl)carbamate hydrochloride is used as an intermediate in the synthesis of more complex molecules. It is also studied for its reactivity and potential to form new compounds.
Biology: In biological research, this compound is used to study enzyme interactions and receptor binding. Its structure allows it to interact with various biological molecules, making it a valuable tool in biochemical studies.
Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs, particularly those targeting neurological disorders.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for various applications, including as a stabilizer or catalyst.
Mecanismo De Acción
The mechanism of action of Benzyl (trans-4-hydroxypiperidin-3-yl)carbamate hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
- Benzyl (trans-3-hydroxypiperidin-4-yl)carbamate hydrochloride
- Trans-Benzyl (4-Hydroxypyrrolidin-3-Yl)Carbamate Hydrochloride
Comparison:
- Benzyl (trans-4-hydroxypiperidin-3-yl)carbamate hydrochloride is unique due to its specific hydroxyl and carbamate positioning on the piperidine ring. This structural feature influences its reactivity and binding properties.
- Benzyl (trans-3-hydroxypiperidin-4-yl)carbamate hydrochloride has a different hydroxyl positioning, which may affect its chemical behavior and applications.
- Trans-Benzyl (4-Hydroxypyrrolidin-3-Yl)Carbamate Hydrochloride features a pyrrolidine ring instead of a piperidine ring, leading to different chemical and biological properties.
This detailed overview provides a comprehensive understanding of this compound, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C13H19ClN2O3 |
|---|---|
Peso molecular |
286.75 g/mol |
Nombre IUPAC |
benzyl N-[(3S,4S)-4-hydroxypiperidin-3-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C13H18N2O3.ClH/c16-12-6-7-14-8-11(12)15-13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12,14,16H,6-9H2,(H,15,17);1H/t11-,12-;/m0./s1 |
Clave InChI |
PKTGTECRFNOEKN-FXMYHANSSA-N |
SMILES isomérico |
C1CNC[C@@H]([C@H]1O)NC(=O)OCC2=CC=CC=C2.Cl |
SMILES canónico |
C1CNCC(C1O)NC(=O)OCC2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Difluoromethoxy)-4-methoxybenzo[d]oxazole](/img/structure/B11781039.png)
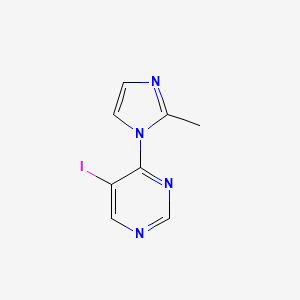
![1,6-Dimethyl-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B11781051.png)
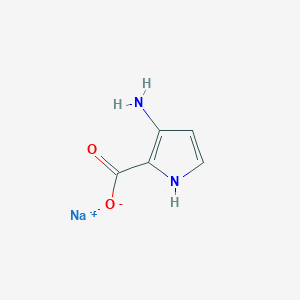
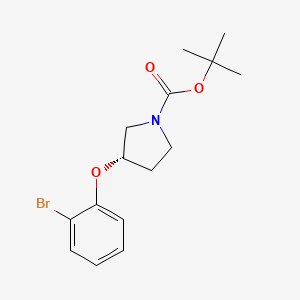

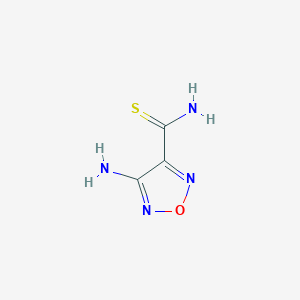


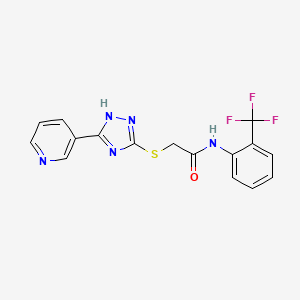


![Ethyl 2-(4-(phenylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate](/img/structure/B11781106.png)

